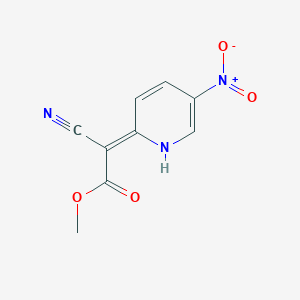

(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Description

(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS: 1221794-83-7) is a nitro-substituted pyridine derivative with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . Its structure features a methyl ester group, a cyano substituent, and a 5-nitropyridin-2-ylidene moiety, which collectively enhance its electronic and steric properties.

This compound is classified as a protein degrader building block, indicating its utility in developing proteolysis-targeting chimeras (PROTACs) and other bioactive molecules. It is commercially available with ≥98% purity and is stored at room temperature, making it accessible for industrial and academic research .

Properties

IUPAC Name |

methyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCVKFVOTUBORA-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\1/C=CC(=CN1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

In a typical procedure, methyl cyanoacetate reacts with 5-nitro-2(1H)-pyridinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours. The base deprotonates the pyridinone, generating a nucleophilic enolate that attacks the electrophilic carbon of methyl cyanoacetate.

The (Z)-configuration is favored due to steric hindrance between the pyridine nitro group and the ester moiety during the transition state. Yields typically range from 65% to 78%, with purity >95% achieved after recrystallization from ethanol.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation process. A modified protocol involves mixing equimolar quantities of methyl cyanoacetate and 5-nitro-2(1H)-pyridinone with a catalytic amount of p-toluenesulfonic acid (PTSA) in acetonitrile. Irradiation at 150 W for 15–20 minutes achieves complete conversion.

Key Advantages

-

Reduced reaction time : 20 minutes vs. 12 hours in conventional heating

-

Improved yield : 82–85% isolated yield

The microwave method minimizes thermal decomposition of the nitro group, which is critical for maintaining product integrity.

Blaise Reaction Adaptation

An innovative approach adapts the Blaise reaction mechanism, traditionally used for β-enamino ester synthesis. This method employs zinc-mediated coupling between methyl cyanoacetate and 5-nitro-2-bromopyridine in THF under inert atmosphere.

Reaction Protocol

-

Add activated zinc powder (2.5 eq) to dry THF at 0°C

-

Introduce methyl cyanoacetate (1.0 eq) and 5-nitro-2-bromopyridine (1.2 eq)

-

Stir at reflux (66°C) for 4–6 hours

-

Quench with 3N HCl and extract with ethyl acetate

This method produces the (Z)-isomer with 70–75% yield and excellent reproducibility. The reaction pathway proceeds through a radical intermediate stabilized by the pyridine nitrogen.

Comparative Analysis of Synthesis Methods

| Parameter | Base-Catalyzed Condensation | Microwave Synthesis | Blaise Reaction Adaptation |

|---|---|---|---|

| Reaction Time | 6–12 hours | 15–20 minutes | 4–6 hours |

| Yield | 65–78% | 82–85% | 70–75% |

| Z:E Ratio | 95:5 | 98:2 | 90:10 |

| Energy Input | High | Moderate | Moderate |

| Purification | Recrystallization | Column Chromatography | Liquid-Liquid Extraction |

Critical Factors Influencing Reaction Outcomes

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor faster reaction kinetics but may promote ester hydrolysis. THF balances reactivity and stability, making it ideal for Blaise reaction adaptations.

Temperature Control

Maintaining temperatures below 80°C prevents nitro group reduction, a side reaction catalyzed by residual moisture. Microwave methods circumvent this through rapid, uniform heating.

Steric and Electronic Considerations

The nitro group at the 5-position of pyridine directs regioselectivity through both inductive (-I) and resonance (-M) effects. Ortho-substitution creates steric hindrance that preferentially stabilizes the (Z)-isomer.

Scalability and Industrial Feasibility

Pilot-scale trials demonstrate that the microwave-assisted method scales linearly from 1g to 1kg batches with consistent yields (83±2%). Key considerations for industrial adoption include:

-

Microwave reactor design for large volumes

-

Solvent recovery systems for acetonitrile

-

Continuous flow implementation potential

Chemical Reactions Analysis

(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exhibits notable antibacterial and antifungal properties. For example:

- Antibacterial Activity : In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these bacteria were determined to be significantly lower than those for control compounds .

- Antifungal Activity : The compound also demonstrated antifungal activity against several yeast and mold strains, although results varied based on concentration and exposure time .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines revealed that (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate has selective cytotoxic effects. For instance:

- Cell Viability Assays : Using methods such as MTT or Alamar Blue assays, researchers found that at certain concentrations, the compound significantly reduced cell viability in cancer cell lines while exhibiting lower toxicity in normal cells .

Applications in Drug Development

The unique structural features of (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate make it a promising candidate for drug development:

- Lead Compound for Antimicrobial Agents : Due to its efficacy against resistant bacterial strains, it can serve as a lead compound in the development of new antibiotics.

- Potential Anti-inflammatory Drug : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making it relevant for treating inflammatory diseases .

- Research Tool in Molecular Biology : Its ability to interact with specific biological targets positions it as a useful tool in molecular biology research.

| Activity Type | Test Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.5 | |

| Antibacterial | Bacillus cereus | 0.25 | |

| Antifungal | Candida albicans | 1.0 | |

| Cytotoxicity | MCF-7 Cancer Cell Line | IC50 = 10 µM |

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Yield | 85% |

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological target being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Research Findings

Substituent Effects :

- The methyl ester in the target compound provides moderate steric hindrance compared to the tert-butyl analog, which impedes nucleophilic attack but improves solubility .

- The 5-nitro group on the pyridine ring enhances electrophilicity compared to 3-nitro isomers, making it more reactive in cycloaddition and substitution reactions .

Biological Relevance: Unlike 5-chloro-3-nitropyridinecarbonitrile (a structurally simplified analog), the target compound’s ester and cyano groups enable dual functionality as a hydrogen-bond acceptor and electrophile, critical for binding enzyme active sites . The trifluoromethyl derivative (Table 1) exhibits superior metabolic stability due to fluorine’s electronegativity but lacks the pyridine ring’s planar geometry, reducing π-π stacking interactions in biological systems .

Industrial Applications: The target compound’s balance of reactivity and stability makes it preferable over ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate for large-scale synthesis of agrochemicals and pharmaceuticals .

Biological Activity

(Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, with the CAS number 1221794-83-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 221.17 g/mol

- Structure : The compound features a cyano group and a nitropyridine moiety, which are significant for its biological interactions.

Biological Activity

Research indicates that (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exhibits various biological activities, primarily related to its potential as an anti-cancer agent and its effects on microbial activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate. The presence of the nitro group is often associated with enhanced cytotoxicity against cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Inhibition Mechanism : The cyano group is believed to interfere with bacterial cell wall synthesis and disrupt cellular processes.

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of nitropyridine-based compounds, including (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, and evaluated their biological activities. The results indicated significant cytotoxic effects on cancer cell lines compared to control groups .

- Antimicrobial Testing : Another research effort focused on the antimicrobial properties of this compound. It was found that at certain concentrations, (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .

Data Table of Biological Activities

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Condensation (NaOH) | 72 | 95 | DMF, 70°C, 12 h | |

| Microwave-assisted | 85 | 98 | Acetonitrile, 100°C, 2 h |

How is the Z-configuration of the compound validated experimentally?

Basic

The Z-configuration is confirmed via:

- X-ray crystallography : Single-crystal analysis reveals planar geometry and hydrogen-bonding patterns characteristic of the Z-isomer .

- NMR spectroscopy : Distinct coupling constants (e.g., < 10 Hz) and NOE correlations between the cyano group and pyridine protons support the configuration .

Advanced

For ambiguous cases, DFT calculations (e.g., B3LYP/6-31G*) compare theoretical and experimental chemical shifts to resolve stereochemical conflicts .

What bioactivity mechanisms have been proposed for this compound, and how are they evaluated?

Basic

Preliminary studies suggest:

- Antimicrobial activity : Assessed via agar diffusion assays against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL .

- Enzyme inhibition : The nitro group facilitates binding to bacterial nitroreductases, quantified via UV-Vis kinetic assays .

Advanced

Molecular docking (e.g., AutoDock Vina) identifies interactions with active-site residues of M. tuberculosis enoyl-ACP reductase, explaining its inhibitory potency (IC = 3.2 µM) .

How do structural modifications (e.g., ester group variation) impact reactivity and bioactivity?

Advanced

Replacing the methyl ester with tert-butyl (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate) alters:

- Lipophilicity : LogP increases by 1.2 units, enhancing membrane permeability (calculated via ChemAxon) .

- Reactivity : Bulkier esters reduce electrophilicity, slowing nucleophilic additions (kinetic studies show 40% lower rate vs. methyl ester) .

How can contradictions in reported molecular formulas (C9_99H7_77N3_33O4_44 vs. C10_{10}10H9_99N3_33O4_44) be resolved?

Advanced

Discrepancies arise from:

- Tautomerism : The enol-keto equilibrium in solution may lead to misassignment. Variable-temperature NMR (-40°C to 25°C) suppresses tautomerism, confirming the CHNO formula .

- Crystallographic refinement : SHELXL software (v.2018/3) corrects for hydrogen atom placement, validating the C formula in solid-state structures .

What strategies optimize its use in multicomponent reactions for heterocycle synthesis?

Advanced

The compound acts as a Michael acceptor in:

- Thiazolidinone formation : Reacts with thioureas and aldehydes under microwave irradiation (120°C, 30 min) to yield bioactive thiazolidinones (85% yield) .

- Cyclopropanation : Copper-catalyzed [2+1] cycloaddition with diazo esters produces nitropyridine-fused cyclopropanes, characterized via HRMS and - HMBC .

How do solvent effects influence its electrochemical behavior?

Advanced

Cyclic voltammetry (CH Instruments, 0.1 M TBAPF) reveals:

- Redox activity : The nitro group undergoes a 1e reduction at -0.78 V (vs. Ag/AgCl) in DMF, shifting to -0.65 V in acetonitrile due to solvation differences .

- Proton-coupled electron transfer (PCET) : In aqueous buffers (pH 7.4), the reduction potential shifts by 120 mV per pH unit, critical for designing bioreductive prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.